Isoxazolidin-3-ylmethanol oxalate
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Overview
Description
Synthesis Analysis
Isoxazolidin-3-ylmethanol oxalate can be synthesized using various methods. One approach involves the use of metal-free synthetic routes to isoxazoles . Another method involves the use of KOAc-catalyzed one-pot three-component reaction of readily accessible diazo compounds, nitrosoarenes, and alkenes .Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its high perplexity and burstiness.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used as a substrate in catalytic reactions . Asymmetric catalysis has proven effective for C–C bond formation at the carbonyl α-carbon .Scientific Research Applications
Antimicrobial Applications
Oxazolidinones, a novel class of synthetic antimicrobial agents, exhibit unique mechanisms of protein synthesis inhibition and show bacteriostatic activity against key human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a clinically developed oxazolidinone, exemplifies the class's potential with favorable pharmacokinetics and broad efficacy against gram-positive pathogens, highlighting the group's promise in treating resistant bacterial infections (Diekema & Jones, 2000).
Anticancer Potential
Isoxazolines, closely related to isoxazolidines, have been noted for their anticancer properties, derived from natural sources or synthesized. These compounds have shown potential as chemotherapeutic agents, emphasizing the importance of isoxazoline derivatives in medicinal chemistry for cancer treatment. The structural activity relationships and the influence of stereochemistry on their anticancer activity have been significant areas of research, indicating the versatility of isoxazolines and, by extension, isoxazolidines in drug development (Kaur et al., 2014).
Ectoparasiticidal Efficacy
The isoxazolines, a class of compounds including isoxazolidines, have been recognized for their ectoparasiticidal efficacy, particularly against fleas, ticks, and mites. Their action on invertebrate nervous systems has led to FDA and EMA-approved products for veterinary use. This underscores the potential for isoxazolidin-3-ylmethanol oxalate to be explored for similar applications, given its structural similarities with isoxazolines (Zhou, Hohman, & Hsu, 2021).
Mechanism of Action
Mode of Action
It is known that isoxazolidin-3-ones, a class of compounds to which isoxazolidin-3-ylmethanol oxalate belongs, can undergo various chemical reactions, including alkylation . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
This compound may be involved in various biochemical pathways. It is known that oxalates, which are part of the this compound molecule, play a role in several biological processes, such as nutrient availability, mineral weathering, and metal detoxification .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the presence of other chemical compounds in the environment could potentially affect the stability and efficacy of this compound . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of Isoxazolidin-3-ylmethanol oxalate are not fully understood. It is known that oxalate, a component of this compound, plays a significant role in various biochemical reactions . Oxalate can interact with various enzymes, proteins, and other biomolecules, often forming complexes with divalent metal ions such as calcium . The nature of these interactions can vary, but they often involve the formation of stable complexes that can influence various biochemical processes .
Cellular Effects
The effects of this compound on cells are not well-studied. Oxalate, a component of this compound, has been shown to have various effects on cells . For example, in macrophages, oxalate induces mitochondrial dysfunction, enhancing CCL5 release . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-understood. It is known that the alkylation of isoxazolidin-3-one, a related compound, is connected with the structure of the lactam anion . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. A related compound, isoxazolidin-3-one, has been shown to undergo a 5-exo cyclization under certain conditions, suggesting that this compound may also exhibit changes over time in laboratory settings .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Oxalate, a component of this compound, is known to be involved in various metabolic pathways . For example, dysregulated glycine-oxalate metabolism has been observed in patients and mice with atherosclerosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. It is known that oxalate, a component of this compound, can be transported by certain membrane-bound anion exchangers .
Subcellular Localization
The subcellular localization of this compound is not well-understood. It is known that RNA localization plays a crucial role in many cellular processes . Given the complex structure of this compound, it is possible that it may also exhibit specific subcellular localization patterns, potentially influenced by targeting signals or post-translational modifications .
Properties
IUPAC Name |
oxalic acid;1,2-oxazolidin-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.C2H2O4/c6-3-4-1-2-7-5-4;3-1(4)2(5)6/h4-6H,1-3H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXBQWSJRDDMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC1CO.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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